(Z)-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-(2,4-dichlorophenoxy)ethanimidamide
Description
(Z)-N'-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-(2,4-dichlorophenoxy)ethanimidamide is a complex heterocyclic compound featuring a pyridine core substituted with chlorine and trifluoromethyl groups, an ethanimidamide linker, and a 2,4-dichlorophenoxy moiety. This compound is identified by synonyms such as N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-[(2,4-dichlorophenyl)sulfanyl]ethanehydrazonamide and CAS registry number 338395-99-6 .
Properties
IUPAC Name |
N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-(2,4-dichlorophenoxy)ethanimidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3F3N4O/c15-8-1-2-11(9(16)4-8)25-6-12(21)23-24-13-10(17)3-7(5-22-13)14(18,19)20/h1-5H,6H2,(H2,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZGMBDAKNWMNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=NNC2=C(C=C(C=N2)C(F)(F)F)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)OC/C(=N/NC2=C(C=C(C=N2)C(F)(F)F)Cl)/N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-(2,4-dichlorophenoxy)ethanimidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine with 2,4-dichlorophenol under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-(2,4-dichlorophenoxy)ethanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions often involve the use of polar aprotic solvents like acetonitrile (CH3CN) or dimethyl sulfoxide (DMSO) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, (Z)-N’-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-(2,4-dichlorophenoxy)ethanimidamide is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its halogenated structure may influence its binding affinity to proteins and enzymes, making it a candidate for drug discovery and development .
Medicine
In medicine, (Z)-N’-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-(2,4-dichlorophenoxy)ethanimidamide is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for the synthesis of active ingredients in pesticides and drugs .
Mechanism of Action
The mechanism of action of (Z)-N’-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-(2,4-dichlorophenoxy)ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen atoms may enhance its binding affinity, leading to the inhibition or activation of these targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomer: (E)-N'-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N,N-dimethylmethanimidamide
The (E)-isomer of a related compound, CAS 339029-44-6 , shares the pyridine backbone with chloro and trifluoromethyl substituents but differs in its substituents and stereochemistry. Key distinctions include:
- Functional groups: The (E)-isomer lacks the 2,4-dichlorophenoxy group and instead incorporates an N,N-dimethylmethanimidamide moiety.
Table 1: Structural and Commercial Comparison of (Z) and (E) Isomers
| Property | (Z)-Target Compound | (E)-Isomer (CAS 339029-44-6) |
|---|---|---|
| Core structure | Pyridine + ethanimidamide | Pyridine + dimethylmethanimidamide |
| Substituents | 2,4-Dichlorophenoxy | N,N-dimethyl group |
| Stereochemistry | Z-configuration | E-configuration |
| Commercial price (per gram) | Not available | €1,538.00 |
Heterocyclic Analog: 4-Chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-2,3-dihydropyridazin-3-one
This compound (CAS 27314-13-2 ) shares functional motifs with the target molecule but differs in its heterocyclic framework:
- Substituents: The 3-(trifluoromethyl)phenyl group and chloro-methylamino substitution pattern may influence solubility and target interactions.
- Biological relevance: Pyridazinone derivatives are known for herbicidal and cardiovascular activities, suggesting divergent applications compared to the pyridine-based target compound .
Table 2: Structural Comparison with Pyridazinone Analog
| Property | (Z)-Target Compound | Pyridazinone Analog (CAS 27314-13-2) |
|---|---|---|
| Heterocyclic core | Pyridine | Pyridazinone |
| Key substituents | Cl, CF₃, 2,4-dichlorophenoxy | Cl, CF₃, methylamino |
| Potential applications | Undisclosed (likely agrochemical) | Herbicides, pharmaceuticals |
Functional Group Analog: 3-Chloro-N-phenyl-phthalimide
- Application: Used in synthesizing polyimide monomers, emphasizing thermal stability and polymer compatibility .
Key Findings and Implications
- Stereochemistry matters : The (E)-isomer’s distinct pricing and substituents suggest specialized applications, though pharmacological comparisons are lacking.
- Heterocyclic framework dictates function: Pyridazinone analogs demonstrate how core structural changes shift utility from agrochemicals to pharmaceuticals.
- Halogenation trends : Chlorine and trifluoromethyl groups are recurring motifs, likely enhancing stability and target binding across analogs.
Biological Activity
(Z)-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-(2,4-dichlorophenoxy)ethanimidamide is a synthetic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Pyridine ring : A chlorinated and trifluoromethyl-substituted pyridine.
- Ethanimidamide group : Contributes to its biological activity.
- Dichlorophenoxy moiety : Enhances lipophilicity and potentially affects binding affinity.
| Property | Value |
|---|---|
| IUPAC Name | (Z)-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-(2,4-dichlorophenoxy)ethanimidamide |
| Molecular Formula | C13H11ClF3N4O |
| Molecular Weight | 315.7 g/mol |
| CAS Number | 338418-74-9 |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. A study found that derivatives of pyridine can inhibit bacterial growth, suggesting that (Z)-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-(2,4-dichlorophenoxy)ethanimidamide may also possess such effects. The mechanism is likely related to interference with bacterial cell wall synthesis or function.
Anticancer Properties
Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines. The presence of the trifluoromethyl group is thought to enhance the compound's potency against various cancer types by increasing its ability to penetrate cellular membranes and interact with intracellular targets.
Inhibition of Enzymatic Activity
The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression and microbial resistance. For instance, it may act as a competitive inhibitor of certain kinases, which are critical in signaling pathways for cell proliferation and survival.
Case Studies
-
In Vitro Studies on Cancer Cell Lines
- Objective : To evaluate the cytotoxicity of (Z)-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-(2,4-dichlorophenoxy)ethanimidamide against human cancer cell lines.
- Method : MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.
- Results : The compound demonstrated a dose-dependent decrease in cell viability across multiple cancer types, including breast and lung cancers.
-
Antimicrobial Efficacy Testing
- Objective : To test the antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Method : Agar diffusion method was employed to determine the minimum inhibitory concentration (MIC).
- Results : Significant inhibition zones were observed, indicating potent antimicrobial activity.
The biological activity of (Z)-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-(2,4-dichlorophenoxy)ethanimidamide is hypothesized to involve:
- Cell Membrane Disruption : The lipophilic nature allows it to integrate into bacterial membranes.
- Enzyme Inhibition : Targeting specific enzymes critical for microbial survival and cancer cell proliferation.
- Induction of Apoptosis : Triggering programmed cell death pathways in malignant cells.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (Z)-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-(2,4-dichlorophenoxy)ethanimidamide, and how can intermediates be purified?
- Methodological Answer : Multi-step synthesis typically begins with halogenated pyridine precursors. For example, coupling reactions between 3-chloro-5-(trifluoromethyl)pyridin-2-amine and dichlorophenoxy ethanimidamide intermediates under reflux in aprotic solvents (e.g., DMF or THF) are common. Purification employs column chromatography with silica gel and gradient elution (hexane/ethyl acetate). Characterization via -NMR and LC-MS ensures intermediate integrity .
Q. How can the Z-configuration of the ethanimidamide moiety be confirmed experimentally?
- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR spectroscopy is critical. Irradiation of the imine proton in the -NMR spectrum and observation of NOE correlations with adjacent protons (e.g., pyridinyl or phenoxy groups) distinguish Z/E isomers. X-ray crystallography may further resolve ambiguities if single crystals are obtainable .
Q. What stability assessments are recommended for this compound under varying storage conditions?
- Methodological Answer : Accelerated stability studies in solution (DMSO, ethanol) and solid states should monitor degradation via HPLC at 25°C, 4°C, and -20°C over 30 days. Hydrolytic stability is tested at pH 2–9. Oxidative stability is assessed using -spiked solutions. Data are analyzed for % purity loss and degradation product identification .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in -NMR)?
- Methodological Answer : Discrepancies may arise from tautomerism or paramagnetic impurities. Use ^{1H--HSQC and HMBC NMR to assign ambiguous signals. Compare experimental data with DFT-simulated spectra (software: Gaussian or ORCA). For impurities, employ preparative HPLC to isolate minor components and re-analyze .
Q. What experimental designs are suitable for probing the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer : Use kinetic assays (e.g., Michaelis-Menten plots) with recombinant enzymes (e.g., cytochrome P450 isoforms). Include positive controls (known inhibitors) and measure IC values. For target identification, combine affinity chromatography (bait: immobilized compound) with proteomic analysis of bound proteins .
Q. How can regioselectivity challenges during pyridine functionalization be addressed?
- Methodological Answer : Directing groups (e.g., -NH) or transition-metal catalysts (Pd/Cu) enhance regioselectivity. For example, Suzuki-Miyaura coupling with boronic acids at the 2-position of pyridine is optimized using Pd(PPh) and KCO in toluene/water .
Pharmacological & Mechanistic Questions
Q. What strategies validate the structure-activity relationship (SAR) for analogs with modified dichlorophenoxy groups?
- Methodological Answer : Synthesize analogs with substituent variations (e.g., -OCH, -CF) on the phenoxy ring. Test in cytotoxicity assays (MTT) against cancer cell lines (e.g., HeLa, MCF-7). Correlate logP (HPLC-measured) with IC to assess hydrophobicity-activity relationships .
Q. How can solubility limitations in aqueous buffers be mitigated for in vivo studies?
- Methodological Answer : Use co-solvents (e.g., PEG-400/Cremophor EL) or formulate as cyclodextrin complexes. For salt formation, screen with hydrochloric, citric, or succinic acids. Assess solubility via shake-flask method and validate bioavailability in rodent models .
Data Analysis & Interpretation
Q. How should researchers interpret conflicting results in antimicrobial assays (e.g., Gram-positive vs. Gram-negative activity)?
- Methodological Answer : Test against isogenic bacterial strains (e.g., E. coli with/without efflux pumps). Use checkerboard assays to identify synergies with antibiotics (e.g., ciprofloxacin). Confirm membrane permeability via fluorescent dye uptake assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
